![molecular formula C11H23O3P B14401151 Diethyl [(2-methylcyclopentyl)methyl]phosphonate CAS No. 89519-96-0](/img/structure/B14401151.png)
Diethyl [(2-methylcyclopentyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(2-methylcyclopentyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylcyclopentyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclopentyl derivative under controlled conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process typically includes rigorous purification steps such as distillation and chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(2-methylcyclopentyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl [(2-methylcyclopentyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl [(2-methylcyclopentyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl [(2-methylcyclopentyl)methyl]phosphonate include:
- Diethyl phosphite
- Dimethyl methylphosphonate
- Diethyl (methylthiomethyl)phosphonate
Uniqueness
This compound is unique due to its specific cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
89519-96-0 |
|---|---|
Formule moléculaire |
C11H23O3P |
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-2-methylcyclopentane |
InChI |
InChI=1S/C11H23O3P/c1-4-13-15(12,14-5-2)9-11-8-6-7-10(11)3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
FXTSZDVCCSSUIO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1CCCC1C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


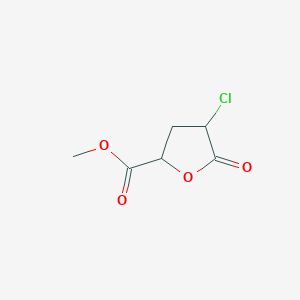
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
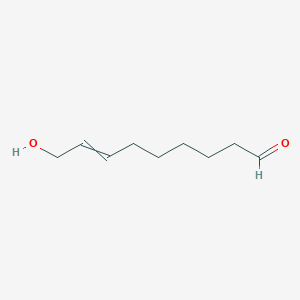
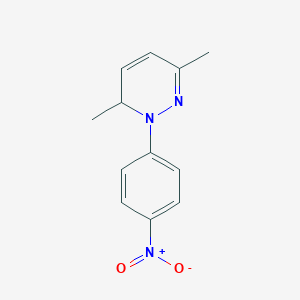
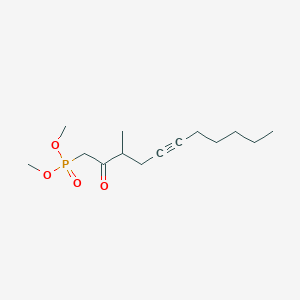
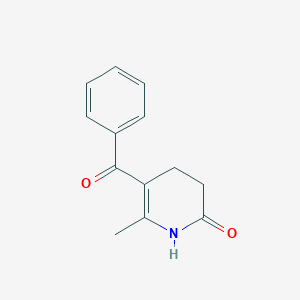
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
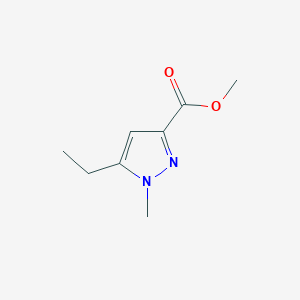

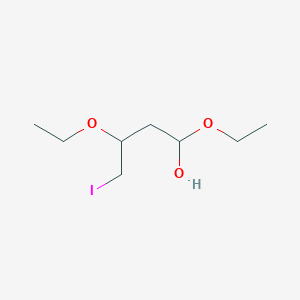

![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
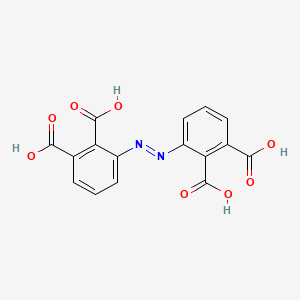
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
